N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Description

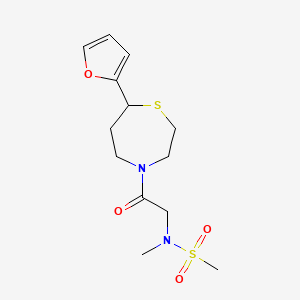

N-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a heterocyclic compound featuring a 1,4-thiazepane ring fused with a furan moiety, a ketone-containing ethyl linker, and a methylmethanesulfonamide group. The methanesulfonamide group enhances polarity and hydrogen-bonding capacity, which may influence bioavailability and target binding .

Synthetic routes for analogous sulfonamide-containing heterocycles often involve alkylation of α-halogenated ketones with sulfur/nitrogen nucleophiles, cyclization, or nucleophilic substitution reactions . For instance, highlights the use of α-halogenated ketones in S-alkylation reactions to form triazole derivatives, suggesting similar strategies could apply to the target compound’s synthesis.

Properties

IUPAC Name |

N-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-14(21(2,17)18)10-13(16)15-6-5-12(20-9-7-15)11-4-3-8-19-11/h3-4,8,12H,5-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVZLOKOSQOKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC(SCC1)C2=CC=CO2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a compound of interest due to its unique structural features and potential biological activities. The presence of a furan ring and a thiazepane moiety suggests that this compound may interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes key functional groups that may influence its reactivity and biological interactions.

The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or receptors that are critical in various biological pathways. The thiazepane ring may facilitate binding to target proteins, while the furan moiety could contribute to the compound's overall bioactivity through π-stacking interactions or hydrogen bonding.

Biological Activity

Research has indicated several potential biological activities for compounds similar to this compound:

- Antimicrobial Activity : Compounds with furan and thiazepane structures have shown promising antimicrobial properties. For instance, derivatives with similar scaffolds have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.

- Anticancer Properties : Some studies have reported that thiazepane-containing compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases.

- Enzyme Inhibition : There is evidence suggesting that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic pathways, such as proteases and kinases. For example, the IC50 values of related compounds have been reported in the low micromolar range against specific targets.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several thiazepane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus, highlighting the potential of this class of compounds in developing new antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiazepane Derivative 1 | 16 | Staphylococcus aureus |

| Thiazepane Derivative 2 | 32 | Escherichia coli |

Study 2: Anticancer Activity

Another study focused on the anticancer properties of a related thiazepane compound. It demonstrated an IC50 value of 5 µM against human breast cancer cell lines (MCF-7), indicating significant cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Thiazepane Derivative | 5 | MCF-7 |

| Control (Doxorubicin) | 0.5 | MCF-7 |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

- Heterocyclic Core : The 1,4-thiazepane in the target compound provides a seven-membered ring with sulfur and nitrogen, contrasting with the five-membered triazole in ’s compounds . Larger rings like thiazepane may offer enhanced conformational flexibility compared to rigid triazoles.

- Sulfonamide vs. Sulfonyl Groups: The target compound’s methylmethanesulfonamide group differs from the phenylsulfonyl groups in ’s triazoles.

- Substituent Effects : The furan-2-yl group in the target compound introduces oxygen-based lone pairs for π-stacking, whereas ’s nitro group in N-(4-chloro-2-nitrophenyl) derivatives adds electron-withdrawing effects, altering electronic properties and reactivity .

Spectroscopic and Physicochemical Properties

Table 3: IR Spectral Data Comparison

- The target compound’s IR spectrum would likely show strong S=O stretching (~1250–1280 cm⁻¹) from the sulfonamide and C=O (~1660–1680 cm⁻¹) from the ketone, akin to ’s hydrazinecarbothioamides . Notably, the absence of C=S bands (1243–1258 cm⁻¹) distinguishes it from thioamide-containing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.